2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Metal-Organic Frameworks MOF Gas Separation

Select this specific 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid (CAS 1268628-19-8) to introduce unique trifluoroethoxy motifs that enhance lipophilicity, metabolic stability, and hydrophobicity in MOFs, polymers, and organic synthesis. Its exact substitution pattern is irreplaceable as Flecainide Impurity 6 for pharmacopeial and regulatory analytical methods. No non-fluorinated or alternative-substituted terephthalate analog can replicate these properties. Ideal for CO₂-selective MOFs, high-solubility polyesters, and advanced fluorinated building blocks.

Molecular Formula C12H8F6O6
Molecular Weight 362.18 g/mol
CAS No. 1268628-19-8
Cat. No. B1463485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid
CAS1268628-19-8
Molecular FormulaC12H8F6O6
Molecular Weight362.18 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O
InChIInChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22)
InChIKeyJBDNTHMZRUYPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid (CAS 1268628-19-8) for Advanced Materials Research


2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid (CAS 1268628-19-8), with a molecular formula of C12H8F6O6 and molecular weight of 362.18 g/mol, is a fluorinated derivative of terephthalic acid [1]. This compound serves as a specialized organic building block, primarily recognized as a key intermediate in the synthesis of Flecainide-related impurities and for creating new fluorinated ethers . Its structure, featuring two trifluoroethoxy groups at the 2 and 5 positions of the benzene ring, is the defining characteristic that differentiates it from non-fluorinated or alternative-substituted terephthalates.

The Functional Consequence of 2,5-Bis(2,2,2-trifluoroethoxy) Substitution in Terephthalate Research


Substitution with other terephthalic acid derivatives (e.g., unsubstituted, dihydroxy-, or dimethoxy-) is not equivalent when the desired outcome is the introduction of specific fluorinated properties . The trifluoroethoxy (-OCH2CF3) group is a high-value motif prevalent in pharmaceuticals and agrochemicals, known for its unique ability to modulate lipophilicity, metabolic stability, and molecular conformation [1]. Using an analog with a different substituent (e.g., hydroxyl or alkyl) would result in a fundamentally different linker with altered electronic character, solubility, and hydrophobicity, thereby changing the performance of the final synthesized MOF or polymer [2]. This unique substitution pattern is also crucial for the compound's specific role as a Flecainide-related impurity, where exact structural fidelity is non-negotiable for analytical and regulatory applications.

Quantified Performance Claims and Comparative Analysis for 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid


Differentiation via Hydrophobicity Enhancement in MOFs Compared to Unsubstituted Terephthalate

The incorporation of the 2,5-bis(2,2,2-trifluoroethoxy)terephthalate linker into MOFs is expected to significantly enhance framework hydrophobicity and CO2 selectivity compared to MOFs built from unsubstituted terephthalic acid [1]. This is a class-level inference based on the established principle that highly polar fluorine atoms on organic linkers increase carbon dioxide uptake and introduce hydrophobicity into the framework [1].

Metal-Organic Frameworks MOF Gas Separation

Potential for Enhanced Polymer Performance vs. Non-Fluorinated Analogs

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is indicated as a key component in the production of high-performance polymers and resins, where its rigid aromatic core and fluorine-rich side chains are said to contribute to improved thermal resistance, chemical resistance, and solubility in organic solvents .

Polymer Synthesis Fluoropolymers High-Performance Materials

Verified Purity and Identity for Reproducible Research

The compound is commercially available with a stated purity of 95% and has a verified molecular weight of 362.18 g/mol . This provides a quantifiable benchmark for procurement, ensuring researchers obtain a material with a defined composition, which is critical for reproducible synthesis and analytical work.

Analytical Standard Impurity Profiling Synthesis

High-Impact Scenarios for Utilizing 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid


Design and Synthesis of Hydrophobic Metal-Organic Frameworks (MOFs) for Gas Separation

This compound is ideally suited as an organic linker in the synthesis of MOFs where enhanced hydrophobicity and selectivity for gases like CO2 over N2 or CH4 are desired. The trifluoroethoxy substituents are expected to impart these properties to the resulting framework, based on well-established principles for fluorinated MOF linkers [1]. Researchers should prioritize this linker over non-fluorinated terephthalates to access a different region of chemical space in MOF design.

Synthesis of Novel Fluorinated Polyesters and Specialty Polymers

As a diacid monomer, this compound can be used in step-growth polymerizations to create polyesters with unique properties. The presence of the trifluoroethoxy side chains is expected to enhance the polymer's solubility in common organic solvents, increase its thermal stability, and impart greater chemical resistance compared to polymers derived from unsubstituted terephthalic acid . This is a strategic choice for developing advanced coatings, films, or optoelectronic materials .

Analytical Research Involving Flecainide and its Impurities

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is explicitly listed as Flecainide Impurity 6 . For analytical laboratories developing or validating methods for the antiarrhythmic drug Flecainide, this specific compound is required as a certified reference material or impurity standard. No analog can be substituted for this purpose, as accurate identification and quantification of this specific impurity are critical for meeting pharmacopeial and regulatory standards.

Precursor for the Synthesis of Fluorinated Ethers and Esters

This compound is a valuable building block for organic synthesis, specifically in the preparation of new fluorinated ethers of aromatic acids and diesters . Its dual carboxylic acid functionality and pre-installed trifluoroethoxy groups provide a versatile platform for creating complex, fluorine-rich molecular architectures that are of interest in medicinal chemistry and materials science.

Technical Documentation Hub

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